molecular formula C11H22N2O4S B14912442 (2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate

(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14912442
M. Wt: 278.37 g/mol
InChI Key: JOYMSIDZLFBABE-BDAKNGLRSA-N
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Description

tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a methylsulfonylmethyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (2S,4R) configuration, which indicates the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base such as sodium hydride.

    Introduction of the Methylsulfonylmethyl Group: The methylsulfonylmethyl group can be introduced through a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.

    Introduction of the Amino Group: The amino group can be introduced through an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methylsulfonylmethyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the carboxylate moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the methylsulfonylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidation of the methylsulfonylmethyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the carboxylate moiety can lead to the formation of alcohol derivatives.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used in the development of new biochemical assays and diagnostic tools.

    Medicine: The compound is used in the development of new pharmaceuticals and therapeutic agents. It is also used in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or receptor antagonist, depending on its specific structure and functional groups. The molecular targets and pathways involved can include enzymes, receptors, ion channels, and transporters.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-4-hydroxy-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-amino-2-((ethylsulfonyl)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)ethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4R)-4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the methylsulfonylmethyl group. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific research applications.

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1

InChI Key

JOYMSIDZLFBABE-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N

Origin of Product

United States

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